Sibutramine

Overview

Description

Sibutramine is a centrally acting stimulant that was primarily used as an appetite suppressant for the treatment of obesity. It functions as a serotonin-norepinephrine reuptake inhibitor, similar to tricyclic antidepressants. This compound was marketed under various brand names, including Meridia and Reductil, before being withdrawn from many markets due to concerns about cardiovascular risks .

Mechanism of Action

Target of Action

Sibutramine primarily targets neurotransmitters in the brain, specifically norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine . These neurotransmitters play crucial roles in mood regulation and appetite control.

Mode of Action

This compound acts as a reuptake inhibitor for NE, 5-HT, and dopamine . By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, enhancing their effects on their respective receptors . This results in a promotion of a sense of satiety and a decrease in appetite, thereby reducing food intake .

Biochemical Pathways

This compound’s action on the serotonin and noradrenaline reuptake leads to enhanced satiety and decreased caloric intake . It also has marked thermogenic properties, contributing to energy expenditure . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the promotion of a sense of satiety and a decrease in appetite, thereby reducing food intake . This leads to weight loss, which can have various health benefits, especially for individuals with obesity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the consumption of illicit pharmaceutical products containing this compound has been reported to cause cardiovascular toxicity problems . Furthermore, this compound was withdrawn from the market due to concerns that the drug increases the risk of heart attack and stroke in patients with a history of heart disease . Therefore, the safety and efficacy of this compound can be influenced by factors such as the patient’s health status and the presence of other substances.

Biochemical Analysis

Biochemical Properties

Sibutramine interacts with various enzymes and proteins in the body. It primarily inhibits the reuptake of serotonin and noradrenaline, and to a lesser extent, dopamine . This interaction alters the balance of these neurotransmitters in the brain, which can affect mood and appetite.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For example, in a study on rat salivary glands, this compound was found to decrease the acinar area and increase the stromal area in the parotid gland . It also increased oxidative damage to lipids .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the reuptake of serotonin and noradrenaline, and to a lesser extent, dopamine . This results in an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on rat salivary glands, this compound was administered for 28 days, and it was found that the drug increased oxidative damage to lipids over this period .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In the aforementioned study on rat salivary glands, rats were treated with this compound at a dosage of 10 mg/kg/day . The study found that this dosage of this compound resulted in significant changes in the salivary glands, including a decrease in the acinar area and an increase in oxidative damage to lipids .

Metabolic Pathways

This compound is involved in various metabolic pathways. It primarily affects the serotonin and noradrenaline pathways by inhibiting the reuptake of these neurotransmitters . This can result in changes in metabolic flux and metabolite levels.

Subcellular Localization

Given its mechanism of action, it is likely that this compound is localized in the synaptic cleft where it inhibits the reuptake of serotonin and noradrenaline .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sibutramine typically involves the reaction of 1-(4-chlorophenyl)cyclobutanecarbonitrile with 2-methyl-2-butanol in the presence of a strong base such as sodium hydride. This reaction produces the intermediate, which is then reduced using lithium aluminum hydride to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.

Reduction: The reduction of this compound can yield secondary amines.

Substitution: Halogenation reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a model compound to study the effects of serotonin-norepinephrine reuptake inhibition.

Biology: Investigated for its effects on neurotransmitter levels and appetite regulation.

Medicine: Primarily used for weight loss in obese patients, though its use has been limited due to safety concerns.

Industry: Utilized in the development of weight loss supplements, though many of these have been found to contain undeclared sibutramine

Comparison with Similar Compounds

Phentermine: Another appetite suppressant that works by releasing norepinephrine in the brain.

Orlistat: A weight loss drug that works by inhibiting the absorption of fats from the diet.

Topiramate: An anticonvulsant that has been used off-label for weight loss

Comparison:

Sibutramine vs. Phentermine: Both are appetite suppressants, but this compound works by inhibiting reuptake of neurotransmitters, while phentermine releases norepinephrine.

This compound vs. Orlistat: this compound affects neurotransmitter levels, whereas orlistat works peripherally by inhibiting fat absorption.

This compound vs. Topiramate: this compound is primarily a reuptake inhibitor, while topiramate has multiple mechanisms, including effects on neurotransmitter release and ion channels

This compound’s unique mechanism of action and its potent effects on neurotransmitter levels distinguish it from other weight loss medications, though its cardiovascular risks have limited its use.

Biological Activity

Sibutramine is a pharmacological agent primarily used for weight management. It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) and has been extensively studied for its biological effects, particularly in obesity treatment. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in weight loss, side effects, and implications for cardiovascular health.

This compound's efficacy in promoting weight loss is attributed to its dual action on serotonin and norepinephrine pathways. The compound is metabolized into two active metabolites, which enhance satiety and increase energy expenditure by stimulating thermogenesis. This results in:

- Increased Satiety : this compound enhances the feeling of fullness, thereby reducing food intake.

- Enhanced Thermogenesis : It stimulates sympathetic nervous activity, particularly in brown adipose tissue, leading to increased calorie burning.

The pharmacological profile indicates that this compound influences both appetite control and metabolic rate, making it effective for weight management .

Efficacy in Weight Loss

Clinical trials have demonstrated that this compound significantly aids weight loss compared to placebo. A systematic review of multiple studies indicates:

- Weight Loss Achievements : Patients treated with this compound experienced an average weight loss of up to 11% below baseline over 18 months. In controlled studies, significant reductions in body mass index (BMI) were observed .

- Long-term Effects : In a large-scale study involving 98,774 patients, 92.5% achieved clinically significant weight reduction (≥5%) after long-term treatment .

Table 1: Summary of Clinical Findings on this compound

Side Effects and Safety Profile

Despite its efficacy, this compound has been associated with various side effects. The most commonly reported include:

- Gastrointestinal Issues : Dry mouth and constipation are prevalent among users.

- Cardiovascular Concerns : this compound has been linked to increased heart rate and blood pressure. Studies have shown that it can elevate systolic blood pressure by approximately 51 mmHg and increase heart rate by about 76 beats per minute at higher doses .

- Withdrawal from Market : Due to concerns over cardiovascular risks, this compound was withdrawn from the market in many countries in 2010.

Case Studies and Research Findings

Several case studies highlight the impact of this compound on both weight management and psychological factors associated with eating disorders:

- Binge Eating Disorder : A study involving patients with binge eating disorder found that those treated with this compound showed a significant reduction in binge frequency and associated psychopathology compared to placebo .

- Long-term Efficacy : In a longitudinal study, participants maintained significant weight loss over extended periods when combined with lifestyle changes such as diet and exercise .

Table 2: Case Study Outcomes

Properties

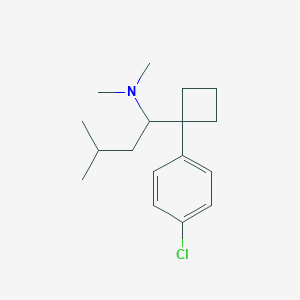

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAANXDKBXWMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84485-00-7 (hydrochloride) | |

| Record name | Sibutramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106650560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023578 | |

| Record name | Sibutramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sibutramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.40e-04 g/L | |

| Record name | Sibutramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sibutramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sibutramine produces its therapeutic effects by inhibition of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake at the neuronal synapse. By inhibiting the reuptake of these neurotransmitters, sibutramine promotes a sense of satiety and decrease in appetite, thereby reducing food intake. Data from animal studies also suggest that sibutramine may also increase energy expenditure through thermogenic effects in both the basal and fed states, but this has not been confirmed in humans. Sibutramine and its major pharmacologically active metabolites (M1 and M2) do not act via release of monoamines., The anorectic effects of sibutramine are principally due to its primary and secondary amine metabolites that inhibit reuptake (but do not cause release) of serotonin, norepinephrine, and, to a lesser extent, dopamine at the neuronal synapse, thus promoting a sense of satiety. Results of animal studies suggest that sibutramine also may increase energy expenditure through thermogenic effects. However, this has not been confirmed in humans to date., In order to clarify the mechanism underlying the anti-obesity effects of sibutramine, we examined the effects of sibutramine on extracellular levels of dopamine and 5-hydroxytryptamine (5-HT) through microdialysis in the striatum in unanesthetized and freely moving rats. Sibutramine (5 mg/kg, oral administration (po)) increased extracellular dopamine and 5-HT levels in rat striatum. The tricyclic antidepressant dosulepin (80 mg/kg, po or 1 uM perfusion through the striatal probe) increased 5-HT levels only. Sibutramine-induced dopamine release was antagonized by perfusion of tetrodotoxin (1 uM) through the microdialysis probe in the striatum. However, sibutramine-induced dopamine release was not inhibited by prazosin (1 mg/kg, intraperitoneal injection (ip)), a suppressor of serotonergic activity in the striatum via blockade of alpha(1)-adrenoceptors, or perfusion with nomifensine (1 uM), an inhibitor of dopamine re-uptake. These results suggest that sibutramine increases dopamine levels in the striatum by exocytotic release and not by a carrier-mediated mechanism, Sibutramine is a noradrenaline and 5-hydroxytryptamine reuptake inhibitor which causes weight loss in laboratory rodents via effects on both food intake and metabolic rate. Sibutramine's effects are predominantly mediated by two pharmacologically-active metabolites (its primary and secondary amines). Sibutramine and its active metabolites do not cause the release of monoamine neurotransmitters and do not have affinity for their receptors. Sibutramine dose-dependently inhibits 24 hr food intake in rats by enhancing the natural physiological process of satiety. Sibutramine also stimulates thermogenesis in rats, producing sustained (> 6 hr) increases in oxygen consumption of up to 30%. The thermogenic effect of sibutramine results from central activation of efferent sympathetic activity which, in turn, involves activation of beta 3-adrenoceptors. Sympathetic stimulation of brown adipose tissue via beta 3-adrenoceptors is thought to be the cause of the large, 18 fold increase in brown adipose tissue glucose utilization induced by sibutramine. These dual effects of sibutramine on food intake and thermogenesis explain its anti-obesity effect in animals. | |

| Record name | Sibutramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SIBUTRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

106650-56-0 | |

| Record name | Sibutramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106650-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sibutramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106650560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sibutramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sibutramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIBUTRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV5EC51866 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SIBUTRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sibutramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191-192 °C, 191 - 192 °C | |

| Record name | Sibutramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sibutramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Sibutramine?

A1: this compound functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). [] Its primary and secondary amine metabolites, resulting from metabolism in the body, are pharmacologically active. They inhibit the reuptake of serotonin (5-hydroxytryptamine) and norepinephrine in the central nervous system. [, ] This leads to enhanced satiety and increased energy expenditure, contributing to its weight management properties. [, ]

Q2: How does this compound's mechanism differ from other weight-loss drugs?

A2: Unlike amphetamine-like drugs that promote the release of monoamines, this compound enhances monoamine function through reuptake inhibition. [] This distinction makes it unique compared to other weight-reducing drugs that act solely on serotonin or norepinephrine and dopamine release. []

Q3: How does this compound affect energy expenditure?

A3: this compound increases energy expenditure, primarily through thermogenesis. [] This effect is mediated by the synergistic interaction of serotonin and norepinephrine, leading to the selective activation of brown adipose tissue. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound hydrochloride monohydrate, the common form used in research, has the molecular formula C17H26ClN • HCl • H2O and a molecular weight of 357.76 g/mol.

Q5: Does the available research focus on this compound's material compatibility, stability, or catalytic properties?

A5: The provided research primarily focuses on this compound's application as a weight management agent and does not delve into its material compatibility, stability under various conditions, or any catalytic properties it might possess.

Q6: Has computational chemistry been employed in this compound research?

A6: While computational chemistry and modeling can provide valuable insights into drug design and development, the provided research articles do not elaborate on the use of simulations, calculations, or QSAR models specifically related to this compound.

Q7: What is known about the structure-activity relationship of this compound enantiomers?

A7: Research indicates that the (R)-enantiomer of this compound demonstrates a more pronounced anorexic effect compared to the (S)-enantiomer or the racemic (RS)-sibutramine. [] This highlights the importance of chirality in this compound's pharmacological activity.

Q8: Are there formulation strategies to enhance this compound's properties?

A8: Studies have explored formulations to improve this compound's solubility. One study describes a solid dispersion system using a fluid-bed granulator to overcome the low solubility of this compound freebase. [] This formulation exhibited bioequivalence with commercially available this compound hydrochloride in beagle dogs. [] Another study details a powder and granule formulation employing hydroxypropyl methylcellulose, water-soluble sugars, and organic acids to enhance this compound's solubility. []

Q9: Do the provided research articles discuss SHE regulations concerning this compound?

A9: While SHE regulations are critical in pharmaceutical development, the provided research papers primarily focus on this compound's efficacy, safety, and pharmacological properties and do not explicitly address SHE regulations.

Q10: What is the metabolic pathway of this compound?

A10: this compound undergoes extensive first-pass metabolism primarily via CYP2B6 and CYP2C19 enzymes, resulting in two active metabolites: mono-desmethyl this compound (M1) and di-desmethyl this compound (M2). [] These metabolites significantly contribute to this compound's pharmacological activity. [, ]

Q11: How does Clopidogrel impact this compound's pharmacokinetics?

A11: Concomitant administration of Clopidogrel, a CYP2B6 and CYP2C19 inhibitor, significantly alters this compound's pharmacokinetic profile. [] It increases the plasma concentrations and half-life of this compound and M1 while decreasing this compound's apparent oral clearance. [] This interaction highlights the potential for clinically significant drug interactions with this compound.

Q12: Has this compound shown efficacy in treating conditions beyond obesity?

A12: this compound has demonstrated efficacy in treating binge eating disorder, reducing binge eating frequency, weight, and associated psychopathology in a randomized, placebo-controlled study. []

Q13: Does this compound impact cardiovascular parameters?

A13: While this compound demonstrates efficacy in weight loss, research indicates it can influence cardiovascular parameters. Studies show it increases blood pressure and heart rate in some patients, particularly those with preexisting cardiovascular disease. [, , , , , ]

Q14: Are there documented cases of resistance to this compound?

A14: The provided research focuses primarily on this compound's effectiveness and side effects. It does not provide detailed information about resistance mechanisms or cross-resistance with other compounds.

Q15: Does long-term this compound use pose any safety concerns?

A15: Long-term this compound use has been linked to an increased risk of cardiovascular events, specifically nonfatal myocardial infarction and stroke, in patients with pre-existing cardiovascular disease. [, , , ] This led to the withdrawal of this compound from several markets. [, , ]

Q16: Are there specific drug delivery strategies for this compound?

A16: The provided research does not focus on specific drug delivery strategies or targeted therapies using this compound.

Q17: Have biomarkers been identified to predict this compound's efficacy?

A17: The research presented does not delve into specific biomarkers to predict treatment response or monitor potential adverse effects.

Q18: What analytical methods are used to detect this compound in various products?

A18: Several analytical methods are employed for this compound detection and quantification:

- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with mass spectrometry or diode array detectors, is frequently used to identify and quantify this compound in pharmaceutical formulations and herbal products. [, , ]

- Thin-Layer Chromatography (TLC): This method, especially when combined with densitometry, can also be used for the qualitative and quantitative analysis of this compound. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive and specific method is used for the identification and quantification of this compound and its metabolites in various matrices. []

- Ultra Performance Liquid Chromatography - Tandem Mass Spectrometry (UPLC-MS/MS): This method allows for rapid and sensitive detection of this compound and its desmethyl derivatives in slimming foods. []

Q19: Do the research articles discuss the environmental impact of this compound?

A19: The provided research focuses on this compound's application in a clinical setting and does not extend to its environmental impact and degradation.

Q20: Is there information about the validation of these analytical methods?

A20: While the research mentions various analytical techniques used for this compound detection and quantification, it does not elaborate on the specific validation parameters employed for those methods.

Q21: Does this compound elicit an immune response?

A21: The research provided does not offer insights into the immunogenicity of this compound or its potential to trigger immunological responses.

Q22: Does this compound interact with drug transporters or metabolizing enzymes?

A22: Yes, this compound is primarily metabolized by CYP2B6 and CYP2C19 enzymes. [] Co-administration with inhibitors of these enzymes, such as Clopidogrel, can significantly alter this compound's pharmacokinetics. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.